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molecular formula C13H11NO3 B055462 2-Methyl-1-nitro-4-phenoxybenzene CAS No. 112880-83-8

2-Methyl-1-nitro-4-phenoxybenzene

Cat. No. B055462
M. Wt: 229.23 g/mol
InChI Key: COHVZTXZLIRSTM-UHFFFAOYSA-N
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Patent
US05637593

Procedure details

A mixture of 5-fluoro-2-nitrotoluene (9.8 g), phenol (11.89 g), potassium carbonate (12.22 g) and copper bronze (1.0 g) was boiled for 16 hours. After cooling to room temperature the mixture was extracted with boiling diethyl ether (2×500 ml) and the combined organic phases washed with aqueous 1N sodium hydroxide (6×100 ml) and water (3×100 ml). After drying (MgSO4), solvent was removed at reduced pressure and the residue column chromatographed (silica gel, hexane→5% diethyl ether/hexane eluant) to give 2-nitro-5-phenoxytoluene (2.06 g) as an oil.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
11.89 g
Type
reactant
Reaction Step One
Quantity
12.22 g
Type
reactant
Reaction Step One
Name
copper bronze
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH3:8])[CH:7]=1.[C:12]1([OH:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>[Cu]>[N+:9]([C:5]1[CH:4]=[CH:3][C:2]([O:18][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:7][C:6]=1[CH3:8])([O-:11])=[O:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C)[N+](=O)[O-]
Name
Quantity
11.89 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
12.22 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper bronze
Quantity
1 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with boiling diethyl ether (2×500 ml)
WASH
Type
WASH
Details
the combined organic phases washed with aqueous 1N sodium hydroxide (6×100 ml) and water (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4), solvent
CUSTOM
Type
CUSTOM
Details
was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue column chromatographed (silica gel, hexane→5% diethyl ether/hexane eluant)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)OC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g
YIELD: CALCULATEDPERCENTYIELD 14.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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